molecular formula C12H14N4O3 B1418477 2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid CAS No. 1098389-14-0

2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid

Cat. No.: B1418477
CAS No.: 1098389-14-0
M. Wt: 262.26 g/mol
InChI Key: OXHXGCAGKCCZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2,7-dimethyl-substituted heterocyclic core linked to an N-methylformamidoacetic acid moiety. This structure combines the bioactivity of pyrazolo[1,5-a]pyrimidines—known for anticancer, antimicrobial, and kinase inhibitory properties—with a polar acetic acid group, which may enhance solubility and pharmacokinetic profiles.

  • Multicomponent reactions using aminopyrazoles and β-ketoesters under reflux (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives synthesized via acetylacetone and acetic acid) .
  • Hydrolysis of ester precursors to generate acetic acid derivatives, as seen in the conversion of tert-butyl esters to acetic acids under basic conditions .

The compound’s 2,7-dimethyl substitution pattern distinguishes it from other pyrazolo[1,5-a]pyrimidines, which often feature 5,7-dimethyl or aryl-substituted cores .

Properties

IUPAC Name

2-[(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-7-4-10-13-5-9(8(2)16(10)14-7)12(19)15(3)6-11(17)18/h4-5H,6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHXGCAGKCCZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)N(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid (CAS Number: 1098389-14-0) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H14N4O3
  • Molecular Weight : 262.27 g/mol
  • IUPAC Name : N-(2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-N-methylglycine
  • Purity : 97% .

Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit key enzymes such as cyclooxygenase (COX) and protein kinases involved in cancer progression and inflammation .
  • Antitumor Activity : Some pyrazole derivatives demonstrate significant antitumor activity by targeting BRAF(V600E) mutations and other oncogenic pathways .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .

Biological Activity Data

Activity TypeObservationsReferences
AntitumorSignificant inhibition of cancer cell lines ,
Anti-inflammatoryInhibition of TNF-α and NO production ,
Enzyme InhibitionInhibits COX enzymes ,
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Antitumor Efficacy :
    A study evaluated the efficacy of pyrazole derivatives against various cancer cell lines. The results showed that compounds with similar structures to this compound exhibited cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cells. The presence of halogen substituents enhanced their activity significantly, indicating a structure-activity relationship that warrants further exploration .
  • Synergistic Effects with Chemotherapy :
    Research has indicated that when combined with conventional chemotherapeutics like doxorubicin, pyrazole derivatives can enhance the overall therapeutic efficacy against resistant cancer types. This synergistic effect was particularly noted in studies involving Claudin-low breast cancer subtypes, suggesting a potential for improved treatment protocols .
  • Anti-inflammatory Studies :
    In vitro studies demonstrated that similar compounds could effectively reduce inflammation markers in models of endotoxin-induced inflammation. This suggests a dual role where such compounds could be beneficial in managing both cancer and inflammatory diseases .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid exhibit significant anticancer properties. The pyrazolo-pyrimidine scaffold has been associated with inhibition of key enzymes involved in cancer cell proliferation. For instance, derivatives have shown activity against various cancer cell lines, suggesting potential as chemotherapeutic agents .

Anti-inflammatory Effects

Research has demonstrated that the compound may possess anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Potential

The neuroprotective effects of pyrazolo-pyrimidine derivatives have been explored in models of neurodegenerative diseases. These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating conditions like Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthesis pathway typically includes:

  • Formation of the pyrazolo-pyrimidine core.
  • Introduction of the N-methylformamido group.
  • Acetic acid moiety attachment.

This synthetic versatility allows for the generation of various derivatives that can be screened for enhanced biological activity.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo-pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The lead compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells, indicating significant cytotoxicity .

Case Study 2: Neuroprotection

A research article in Neuroscience Letters reported on the neuroprotective effects of a related compound in an animal model of Parkinson's disease. Treatment with the compound resulted in reduced neuronal loss and improved motor function compared to untreated controls, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Substituents Functional Groups Biological Activity (References)
Target Compound 2,7-Dimethyl N-methylformamidoacetic acid Data not explicitly reported
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides 5,7-Dimethyl Carboxamide (N-aryl) Anticancer (MCF-7, HTC-116 cell lines)
7-Chloro-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine 5-Methyl, 7-Chloro, 2-Phenyl None Structural studies only
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2,7-Dimethyl Carboxylic acid Commercial availability; no activity data
5-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)amino]pyrazolo[1,5-a]pyrimidines 5-Aryl, 2-Amino Methoxy-substituted aryl groups Cytotoxicity screening (unpublished)

Key Observations :

  • Substituent Position : 2,7-Dimethyl substitution (target compound) contrasts with the more common 5,7-dimethyl or 5-aryl substituents in analogs. This likely impacts steric and electronic properties, influencing receptor binding .
  • Functional Groups: The acetic acid moiety in the target compound may improve aqueous solubility compared to carboxamide or non-polar derivatives .

Key Observations :

  • The target compound’s synthesis likely parallels methods for acetic acid derivatives, requiring hydrolysis of ester intermediates .
  • Conventional routes for carboxamides and dihydro derivatives prioritize regioselectivity and functional group compatibility .

Pharmacological and Physicochemical Properties

Property Target Compound (Predicted) 5,7-Dimethyl-3-carboxamides 2,7-Dimethyl-6-carboxylic acid
Molecular Weight ~335 g/mol (estimated) 357–394 g/mol 191.19 g/mol
Solubility High (due to acetic acid) Moderate (carboxamide) Moderate (carboxylic acid)
Biological Activity Unknown IC50: 2.5–8.7 µM (MCF-7 cells) Not reported
Thermal Stability Unknown Stable up to 200°C Decomposes >250°C

Key Observations :

  • The acetic acid group in the target compound may enhance bioavailability compared to methyl or carboxamide derivatives .
  • Anticancer activity in analogs correlates with 5,7-dimethyl substitution and carboxamide functionalization .

Preparation Methods

Starting Material Synthesis: Pyrazolo[1,5-a]pyrimidine Core Formation

The initial step involves synthesizing the pyrazolo[1,5-a]pyrimidine derivative, which can be achieved through cyclization reactions involving appropriate hydrazines and β-dicarbonyl compounds or related heterocyclic precursors.

Typical procedure:

  • Condensation of 2,4-diaminopyrimidine derivatives with methylated pyrazole precursors under acidic or basic conditions.
  • Cyclization using reagents like phosphorus oxychloride or polyphosphoric acid to form the fused heterocyclic system.

Research data:

  • The core heterocycle is synthesized via a cyclization of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, often employing microwave-assisted methods to enhance yield and reduce reaction times.

Introduction of the N-Methylformamido Group

The key functionalization involves attaching a formamido group to the heterocyclic core at the 6-position. This is typically performed via amide coupling reactions:

  • Reagents: N-methylformamide derivatives or formylating agents such as formic acid derivatives, coupled with activating agents like carbodiimides (e.g., EDC, DCC).
  • Procedure:
    • Activation of the carboxylic acid group on the heterocycle using carbodiimides.
    • Nucleophilic attack by N-methylformamide to form the amide linkage.
  • Research findings:
    • Use of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvents like dichloromethane or DMF has been reported to afford high yields of the amide intermediate.

Attachment of the Acetic Acid Moiety

The final step involves conjugating the acetic acid group to the amide-functionalized heterocycle:

  • Method:
    • Alkylation of the amino group with chloroacetic acid derivatives or via esterification followed by hydrolysis.
    • Alternatively, direct coupling of the amide intermediate with chloroacetic acid derivatives using coupling agents such as HATU or EDC in polar aprotic solvents.
  • Research data:
    • The use of HATU in DMF at room temperature has shown high efficiency in forming the acetic acid linkage, yielding the target compound.

Purification and Characterization

Purification typically involves silica gel chromatography with gradient elution using ethyl acetate and hexane or other suitable solvents. Characterization employs NMR, MS, and IR spectroscopy to confirm the structure.

Summary of the Preparation Method

Step Reagents/Conditions Description
1. Core synthesis Cyclization of hydrazine derivatives with methylated precursors Formation of pyrazolo[1,5-a]pyrimidine core
2. Amide formation N-methylformamide + carbodiimide (DCC or EDC) in dichloromethane or DMF Attachment of N-methylformamido group at position 6
3. Acetic acid conjugation HATU or EDC coupling with chloroacetic acid derivatives Attachment of acetic acid to form the final compound
4. Purification Silica gel chromatography Isolation of pure compound

Notes and Observations

  • Reaction yields vary depending on reagents and conditions, typically ranging from 31% to 60% for the final steps.
  • Microwave-assisted synthesis has been employed to reduce reaction times and improve yields.
  • Safety precautions are necessary due to the reactivity of coupling agents and heterocyclic intermediates.

Q & A

Basic: What are the common synthetic routes for 2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid?

Answer:
The compound is synthesized via multi-step procedures involving:

  • Cyclization reactions : Pyrazolo[1,5-a]pyrimidine cores are often formed by reacting substituted pyrazole precursors with chloroacetic acid derivatives under reflux conditions. For example, describes cyclization using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate .
  • N-methylation : Introduction of the N-methylformamido group can be achieved via nucleophilic substitution using methylamine or dimethylformamide dimethyl acetal (DMF-DMA), as seen in analogous pyrazolo-pyrimidine syntheses .
  • Characterization : IR (for CN and CO groups), 1H^1 \text{H}/13C^{13} \text{C} NMR (to confirm substituent positions and methyl groups), and mass spectrometry (for molecular weight validation) are critical .

Advanced: How do reaction conditions influence yield discrepancies in pyrazolo[1,5-a]pyrimidine synthesis?

Answer:
Contradictions in reported yields (e.g., 62–70% in vs. 68% in ) arise from:

  • Solvent systems : Polar aprotic solvents like DMF enhance nucleophilic substitution, while acetic anhydride promotes cyclization .
  • Catalysts : Sodium acetate accelerates cyclization, whereas fused sodium acetate in refluxing acetic acid improves regioselectivity .
  • Reaction duration : Extended reflux (e.g., 12 hours in for ring closure) may optimize intermediates but risks side reactions .
  • Substituent effects : Electron-withdrawing groups (e.g., CN in ) slow reactivity, requiring adjusted stoichiometry .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:
Key methods include:

Technique Application Example Data
IR Confirms functional groups (e.g., CN at ~2,220 cm1^{-1}, CO at ~1,680 cm1^{-1})
1H^1 \text{H} NMR Identifies methyl groups (δ 2.24–2.47 ppm) and aromatic protons (δ 6.5–8.2 ppm)
13C^{13} \text{C} NMR Assigns sp2^2-carbons (δ 110–158 ppm) and carbonyl carbons (δ 163–171 ppm)
MS Molecular ion peaks (e.g., m/z 386–403) confirm molecular formulas

Advanced: How can computational methods predict reactivity or binding properties?

Answer:

  • Density Functional Theory (DFT) : Calculates electron density to identify nucleophilic/electrophilic sites. For example, highlights computational studies on pyrazolo-pyrimidine analogs to predict regioselectivity in substitution reactions .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity. suggests pyrazolo-pyrimidines exhibit enzyme inhibitory activity, which can be modeled computationally .
  • Solvent effects : Polarizable continuum models (PCM) evaluate solvent interactions during synthesis, explaining yield variations in polar vs. non-polar media .

Advanced: How are contradictory spectral data resolved for structurally similar derivatives?

Answer:
Discrepancies in NMR or IR data (e.g., NH stretches in vs. ) are addressed by:

  • Deuterated solvents : DMSO-d6_6 in minimizes proton exchange, stabilizing NH signals .
  • Calibration standards : Internal standards (e.g., TMS) ensure chemical shift consistency across studies .
  • Substituent effects : Electron-donating groups (e.g., methyl in 2,7-dimethylpyrazolo[1,5-a]pyrimidine) deshield adjacent protons, shifting NMR signals upfield .

Advanced: What strategies optimize biological activity assessment for this compound?

Answer:

  • In vitro assays : Enzyme inhibition studies (e.g., kinase assays) use purified targets to measure IC50_{50} values, as seen in for related pyrazolo-pyrimidines .
  • Cellular models : Cancer cell lines (e.g., HeLa) evaluate antiproliferative effects via MTT assays, correlating structure-activity relationships (SAR) with substituents .
  • Metabolic stability : Microsomal incubation (e.g., liver microsomes) assesses pharmacokinetic properties, guiding lead optimization .

Basic: What are the stability considerations for this compound under storage?

Answer:

  • Light sensitivity : Pyrazolo-pyrimidines with electron-rich substituents degrade under UV light; store in amber vials .
  • Moisture control : Acetic acid derivatives hydrolyze in humid conditions; use desiccants and inert atmospheres .
  • Temperature : Long-term stability requires storage at –20°C, as evidenced by analogs in .

Advanced: How does substituent variation impact physicochemical properties?

Answer:

Substituent Effect Example
Methyl groups (2,7-position) Increase lipophilicity (logP) and metabolic stability
N-methylformamido Enhances solubility via hydrogen bonding
Acetic acid moiety Improves water solubility and bioavailability

Advanced: What analytical methods resolve synthetic byproducts or isomers?

Answer:

  • HPLC-MS : Separates regioisomers (e.g., 2,7- vs. 4,7-dimethyl derivatives) using C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : Determines absolute configuration for ambiguous NMR assignments, as applied in for pyrazolo-pyrimidine analogs .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, confirming connectivity in and .

Basic: What are the safety protocols for handling this compound?

Answer:

  • Toxicity : Pyrazolo-pyrimidines may exhibit mutagenicity; use fume hoods and PPE (gloves, lab coats) .
  • Waste disposal : Neutralize acetic acid derivatives with sodium bicarbonate before disposal .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid
Reactant of Route 2
2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.